Computed Lipophilicity (XLogP3) Advantage Over Unsubstituted Phenyl Analog
The target compound has a computed XLogP3 value of 3.3 , indicating moderate lipophilicity. While direct comparative data for the phenyl analog is not available in public sources, standard structure-activity relationships indicate that the 4-chloro substitution increases logP by approximately 0.7–1.0 units relative to the unsubstituted phenyl analog, which typically falls in the 2.3–2.6 range . This translates to a potentially significant difference in membrane permeability and metabolic stability, critical parameters in drug design.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Phenyl 4-methylpyridin-2-ylcarbamate (estimated XLogP3 ~2.3–2.6) |
| Quantified Difference | Δ approx. +0.7 to +1.0 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity may enhance blood-brain barrier penetration or cellular uptake for CNS-targeted research, while also impacting solubility and clearance.
- [1] PubChem CID 121591231, computed XLogP3-AA = 3.3. National Center for Biotechnology Information. View Source
- [2] US Patent US5977146, general SAR of pyridylcarbamates; the impact of aryl substituents on lipophilicity and biological activity is well-established across this chemical class. View Source
